

Technical Guide: DLin-MC2-DMA for mRNA Vaccine Development[1]

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Compound of Interest

Compound Name: DLin-MC2-DMA

Cat. No.: B10857451

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Executive Summary

DLin-MC2-DMA ([[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate) is a synthetic ionizable cationic lipid used in the formulation of Lipid Nanoparticles (LNPs).[1][2][3][4][5][6]

- Primary Function: Encapsulation of polyanionic mRNA at low pH and facilitation of endosomal escape at physiological pH.
- Key Characteristic: It possesses a dimethylamino headgroup linked via a propanoate (3-carbon) spacer to a dilinoleyl hydrophobic tail.[1]
- Critical Distinction: Its apparent pKa is approximately 5.64, which is lower than the clinically optimal range (6.2–6.[1]5) found in DLin-MC3-DMA.[1][7][8] This lower pKa shifts the ionization equilibrium, making MC2 an excellent model for studying late-endosomal release and reducing liver accumulation relative to higher-pKa analogues.[1]

Chemical Architecture & Mechanism of Action[6]

Structure-Activity Relationship (SAR)

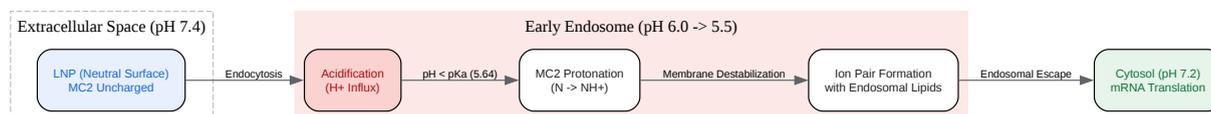
The efficacy of **DLin-MC2-DMA** is dictated by its three functional domains.[1] Understanding these allows researchers to predict in vivo behavior.[1]

Domain	Chemical Component	Function
Headgroup	Dimethylamino	Proton acceptor.[1] Remains neutral at pH 7.4 (circulation) to reduce toxicity; becomes cationic at pH < 6.0 (endosome).[1]
Linker	Propanoate (C3)	Determines the pKa. The shorter ethyl-ester linker in MC2 (vs. propyl-ester in MC3) lowers the pKa to ~5.[1]64.
Tail	Dilinoleyl (18:2)	Provides fusogenicity.[1][8] The cis double bonds create a "kinked" geometry, promoting the transition to the inverted hexagonal () phase during membrane fusion.

Mechanism: The Proton Switch

DLin-MC2-DMA operates on a pH-dependent switch mechanism.[1]

- Formulation (pH 4.0): The lipid is fully protonated (cationic).[1] It binds electrostatically to the anionic phosphate backbone of the mRNA, collapsing it into a nanoparticle core.[1]
- Circulation (pH 7.4): The lipid is largely neutral.[1] This prevents opsonization (binding of serum proteins) and reduces rapid clearance by the Reticuloendothelial System (RES).
- Endosomal Escape (pH 5.0 - 6.0): Upon endocytosis, the endosome acidifies.[1] **DLin-MC2-DMA** becomes protonated.[1] The positively charged lipid interacts with anionic endosomal phospholipids, disrupting the bilayer and releasing the mRNA into the cytosol.[4]



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Figure 1: Mechanism of pH-triggered endosomal escape mediated by **DLin-MC2-DMA**.^[1]

Formulation Protocol (Microfluidic Assembly)

To generate high-quality LNPs with **DLin-MC2-DMA**, a staggered herringbone micromixer (SHM) or T-junction mixer is required to ensure rapid, chaotic mixing.^[1]

Materials

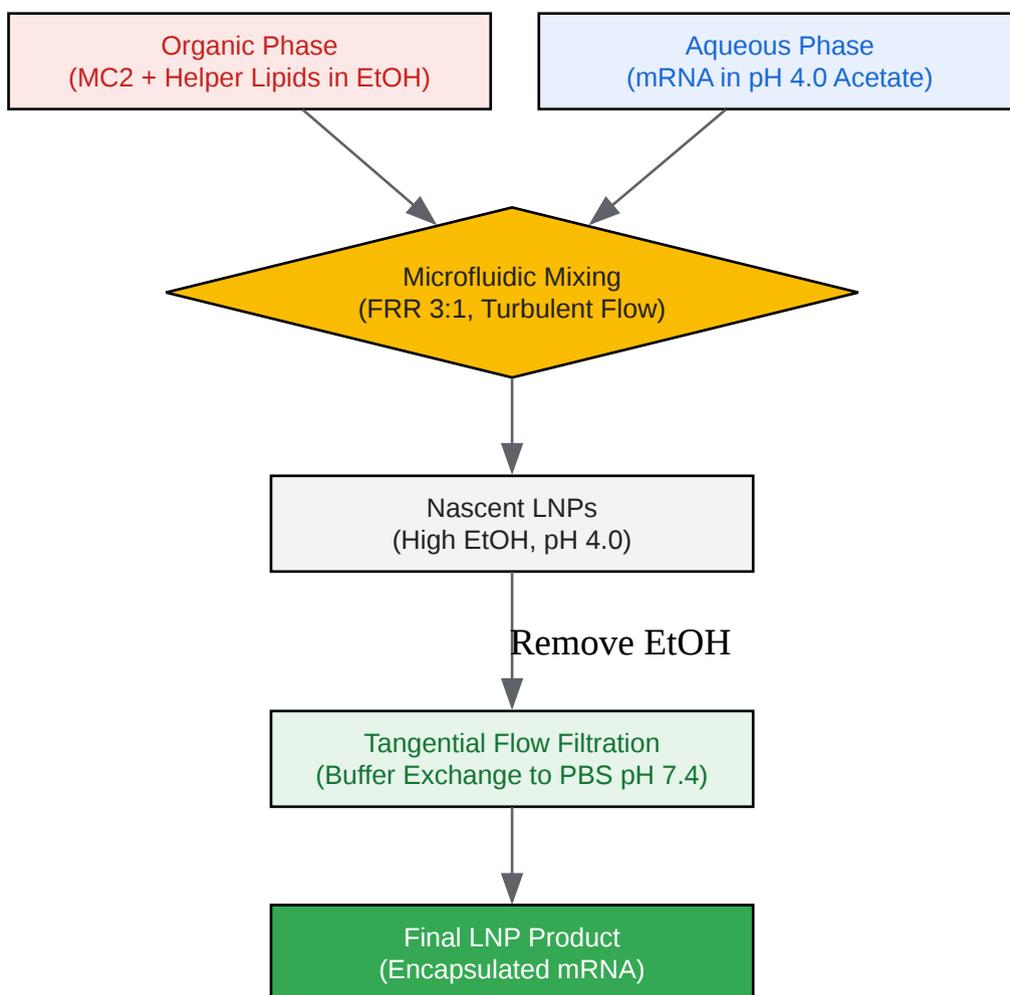
- Ionizable Lipid: **DLin-MC2-DMA** (Store at -20°C).^{[1][2][9]}
- Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).^[1]
- Structural Lipid: Cholesterol.^{[1][8][10]}
- PEG Lipid: PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).^[1]
- Payload: CleanCap® mRNA (e.g., Luciferase or Spike Protein).^[1]
- Buffers: 50mM Sodium Acetate (pH 4.0), 1x PBS (pH 7.4).

The "Standard" Molar Ratio

While optimization is specific to the cargo, the baseline ratio for MC2-based LNPs is: 50 : 10 : 38.5 : 1.5 (MC2 : DSPC : Chol : PEG)

Step-by-Step Workflow

- Organic Phase Preparation:
 - Dissolve all lipids in 100% Ethanol.[1]
 - Target Total Lipid Concentration: 10–12 mM.[1]
 - Ensure complete dissolution (sonicate if necessary).[1]
- Aqueous Phase Preparation:
 - Dilute mRNA in 50mM Sodium Acetate (pH 4.0).[1]
 - Target mRNA Concentration: ~0.15 to 0.25 mg/mL.[1]
 - Note: The N/P ratio (Nitrogen on lipid / Phosphate on mRNA) should be 6:1.
- Microfluidic Mixing:
 - Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).[1]
 - Total Flow Rate (TFR): 12 mL/min (depends on mixer geometry).[1]
 - Mechanism:[1][6][10][11] The ethanol dilution triggers rapid lipid precipitation around the mRNA, trapping it before it can aggregate.[1]
- Downstream Processing:
 - Dialysis/TFF: Immediately dialyze against 1x PBS (pH 7.4) for 12–24 hours to remove ethanol and neutralize pH.
 - Filtration: Sterile filter using a 0.22 μ m PES membrane.[1]



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Figure 2: Microfluidic manufacturing workflow for **DLin-MC2-DMA** LNPs.

Analytical Characterization & Validation

Trustworthiness in LNP development relies on rigorous characterization.[1]

TNS Assay (pKa Determination)

The pKa of **DLin-MC2-DMA** LNPs must be verified experimentally, as the apparent pKa in a particle differs from the free lipid.[1]

- Reagent: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid).[1] TNS is non-fluorescent in water but fluorescent when bound to a positively charged membrane.[1]
- Protocol:
 - Prepare buffers ranging from pH 2.5 to 9.0 (0.5 increments).
 - Incubate LNPs with TNS in each buffer.[1]
 - Measure Fluorescence (Ex: 321 nm, Em: 445 nm).[1]
 - Plot: Fluorescence vs. pH. The pKa is the pH at 50% maximal fluorescence.
 - Expected Result for MC2: ~5.64.

Quantitative Metrics Table

Parameter	Method	Acceptance Criteria (Research Grade)
Particle Size (Z-avg)	Dynamic Light Scattering (DLS)	60 – 100 nm
Polydispersity Index (PDI)	DLS	< 0.20 (Monodisperse)
Encapsulation Efficiency	RiboGreen Assay (+/- Triton X-100)	> 85%
Zeta Potential	Electrophoretic Light Scattering	-5 to +5 mV (at pH 7.[1]4)
Apparent pKa	TNS Assay	5.6 ± 0.2

Comparative Performance & Limitations[1]

MC2 vs. MC3: The Linker Length Effect

The primary difference between **DLin-MC2-DMA** and DLin-MC3-DMA is the linker length between the amine and the ester.[1]

- MC2: Propyl Linker (shorter)

pKa ~5.6.[1]

- MC3: Butyl Linker (longer)

pKa ~6.4.[1]

Impact: The pKa of 6.4 (MC3) aligns perfectly with the early endosome, maximizing escape. The pKa of 5.6 (MC2) requires a more acidic environment (late endosome/lysosome) to become fully protonated. Consequently, MC2 is generally less potent (higher ED50) for hepatic gene silencing than MC3, but it is less likely to cause off-target immune stimulation associated with highly cationic lipids.[1]

Stability (N-Oxide Formation)

Like all tertiary amine lipids, **DLin-MC2-DMA** is susceptible to oxidation, forming N-oxides which can degrade mRNA.[1]

- Mitigation: Store lipids in ethanol under Argon/Nitrogen.[1] Use antioxidants (e.g., Ethanol-BHT) during formulation if stability is compromised.[1]

References

- Jayaraman, M., et al. (2012).[1] "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." *Angewandte Chemie International Edition*. [Link](#)[1]
 - Significance: The seminal paper establishing the structure-activity relationship of the DLin-M-series, defining the pKa optimum of 6.4 (MC3) and characterizing MC2.[1]
- Semple, S. C., et al. (2010).[1][8] "Rational design of cationic lipids for siRNA delivery." *Nature Biotechnology*. [1][8] [Link](#)
 - Significance: Describes the precursor DLin-KC2-DMA and the methodology for in vivo screening of ionizable lipids.
- Cullis, P. R., & Hope, M. J. (2017).[1] "Lipid Nanoparticle Systems for Enabling Gene Therapies." *Molecular Therapy*. [1] [Link](#)
 - Significance: Comprehensive review of LNP mechanisms, including the role of helper lipids and the hexagonal phase transition.

- Maier, M. A., et al. (2013).[1] "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." *Molecular Therapy*. [1] [Link](#)
 - Significance: Discusses the metabolic fate of these lipids and the move toward biodegradable linkers (like L319 and ALC-0315).[1]
- Cayman Chemical. "DLin-MC2-DMA Product Information." [Link](#)
 - Significance: Source for specific physicochemical data (Molecular Weight: 628.1, pKa: 5.64).[1]

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